(2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-yl)methanamine
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Overview
Description
(2-Methoxy-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine is an organic compound with the molecular formula C15H17NO It is a derivative of biphenyl, featuring a methoxy group at the 2-position, a methyl group at the 4’-position, and a methanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps. One common method starts with the preparation of 2-methoxy-4’-methylbiphenyl, which can be synthesized through a Suzuki coupling reaction between 2-methoxyphenylboronic acid and 4’-methylbromobenzene . The resulting biphenyl derivative is then subjected to a formylation reaction to introduce a formyl group at the 4-position, followed by reductive amination to convert the formyl group into a methanamine group .
Industrial Production Methods
Industrial production methods for (2-Methoxy-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The methanamine group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine.
Reduction: 2-Methoxy-4’-methylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methoxy-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4’-methylbiphenyl: Lacks the methanamine group, making it less reactive in biological systems.
4’-Methoxy-2-methyl-1,1’-biphenyl: Similar structure but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
(2-Methoxy-4’-methyl-[1,1’-biphenyl]-4-yl)methanamine is unique due to the presence of both a methoxy and a methanamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[3-methoxy-4-(4-methylphenyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-3-6-13(7-4-11)14-8-5-12(10-16)9-15(14)17-2/h3-9H,10,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZGCYRVZACLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)CN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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